molecular formula C13H23NO4 B2719588 (S)-3-(1-(tert-Butoxycarbonyl)-2-methylpyrrolidin-2-yl)propanoic acid CAS No. 2193052-05-8

(S)-3-(1-(tert-Butoxycarbonyl)-2-methylpyrrolidin-2-yl)propanoic acid

Cat. No.: B2719588
CAS No.: 2193052-05-8
M. Wt: 257.33
InChI Key: YNMJDYNTRQKGFA-ZDUSSCGKSA-N
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Description

(S)-3-(1-(tert-Butoxycarbonyl)-2-methylpyrrolidin-2-yl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acids and peptides. The Boc group is a common protecting group for amines, which helps to prevent unwanted reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-(tert-Butoxycarbonyl)-2-methylpyrrolidin-2-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including cyclization reactions of appropriate precursors.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Addition of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with a suitable propanoic acid derivative.

Industrial Production Methods

In industrial settings, the synthesis of this compound may be carried out using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-(tert-Butoxycarbonyl)-2-methylpyrrolidin-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Strong acids such as TFA are used to remove the Boc group.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction will typically result in the removal of the Boc group to yield the free amine.

Scientific Research Applications

(S)-3-(1-(tert-Butoxycarbonyl)-2-methylpyrrolidin-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-(1-(tert-Butoxycarbonyl)-2-methylpyrrolidin-2-yl)propanoic acid involves the protection of amine groups through the formation of a carbamate. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of amines during synthesis . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(1-(tert-Butoxycarbonyl)-2-phenylpyrrolidin-2-yl)propanoic acid: Similar structure but with a phenyl group instead of a methyl group.

    (S)-3-(1-(tert-Butoxycarbonyl)-2-ethylpyrrolidin-2-yl)propanoic acid: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

(S)-3-(1-(tert-Butoxycarbonyl)-2-methylpyrrolidin-2-yl)propanoic acid is unique due to its specific combination of a Boc-protected amine and a propanoic acid moiety. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-[(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-5-7-13(14,4)8-6-10(15)16/h5-9H2,1-4H3,(H,15,16)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMJDYNTRQKGFA-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1C(=O)OC(C)(C)C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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